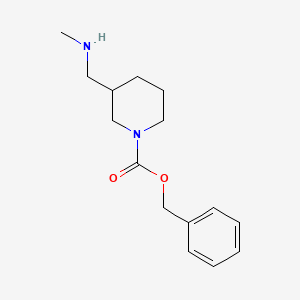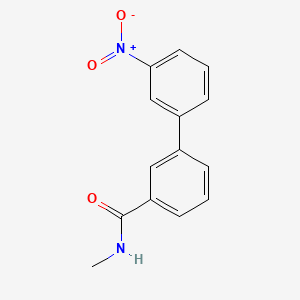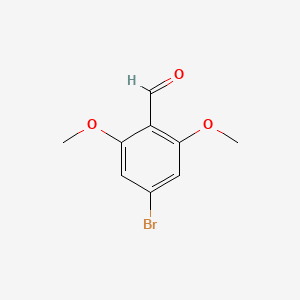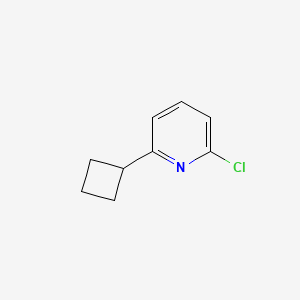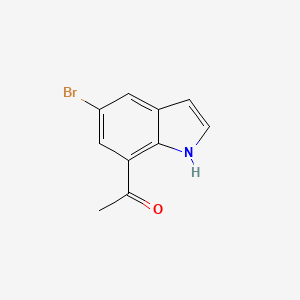
6-(Trifluoromethoxy)quinoxaline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethoxy)quinoxaline hydrochloride (TFMQHCl) is an organic compound with a molecular formula of C9H5ClF3NO2 . It is a white crystalline solid and is used in organic synthesis. It offers immense potential in various fields, including drug discovery, material science, and organic synthesis.
Synthesis Analysis
6-TFMQ•HCl is a synthetic compound, and research has been conducted on its methods of synthesis and characterization. Studies have described various procedures for its preparation, including condensation reactions and cyclization processes.Molecular Structure Analysis
The molecular formula of this compound is C9H6ClF3N2O . The average mass is 250.605 Da and the monoisotopic mass is 250.012070 Da .Chemical Reactions Analysis
Quinoxaline derivatives, like this compound, are widely used for anticorrosive purposes. They are especially effective against metallic corrosion due to their high electron density, which allows them to form stable chelating complexes with metallic surfaces through coordination bonding.Physical and Chemical Properties Analysis
This compound is a white crystalline solid with a melting point of 225-227 °C. It is soluble in ethanol.Scientific Research Applications
Quinoxaline Derivatives as Anticorrosive Materials
Quinoxaline derivatives, like 6-(Trifluoromethoxy)quinoxaline hydrochloride, are widely used for anticorrosive purposes. They are especially effective against metallic corrosion due to their high electron density, which allows them to form stable chelating complexes with metallic surfaces through coordination bonding. This property is leveraged to protect materials from corrosion, a significant concern in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Biomedical Applications
Quinoxaline derivatives have a broad spectrum of biomedical applications. They are known for their antimicrobial activities and potential in treating chronic and metabolic diseases. The molecular structure of quinoxaline allows for the creation of a wide array of derivatives, each possessing unique biological properties. This versatility makes quinoxaline a valuable compound in medical and biomedical fields, with ongoing research exploring its potential in various treatments (Pereira et al., 2015).
Inhibitors in Cancer Research
Quinoxaline and its derivatives have been studied for their potential as inhibitors in cancer research. They have been found to play a critical role in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides, compounds known for their antitumoral properties. The understanding of the role of oxidative stress in the toxicity induced by these compounds can lead to the development of novel compounds with improved efficiency and reduced toxic effects (Wang et al., 2016).
As Catalyst Ligands
Quinoxaline and its analogs have been investigated as catalyst ligands in various chemical reactions. Their ability to form by condensing with ortho-diamines and various ketones and alcohols makes them versatile compounds in synthetic chemistry. This adaptability opens up avenues for creating novel materials and chemicals with specific desired properties (Pareek & Kishor, 2015).
Anion Sensing and Detection
Quinoxaline derivatives are used in the design of chromogenic and fluorogenic chemosensors for the detection of inorganic anions. The structural modification of the quinoxaline moiety with different signaling units and recognition sites has resulted in the development of specific chemosensors, highlighting the utility of quinoxaline in molecular science and biomolecular detection (Dey, Al Kobaisi, & Bhosale, 2018).
Safety and Hazards
For safety, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Provide appropriate exhaust ventilation at places where dust is formed . In case of contact, flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention .
Properties
IUPAC Name |
6-(trifluoromethoxy)quinoxaline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O.ClH/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7;/h1-5H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBSJDDBVXHFJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1OC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681974 |
Source


|
| Record name | 6-(Trifluoromethoxy)quinoxaline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-23-7 |
Source


|
| Record name | 6-(Trifluoromethoxy)quinoxaline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
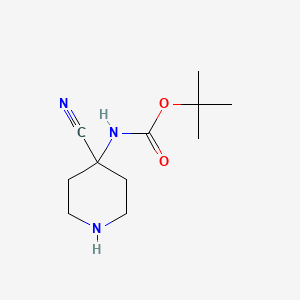

![6-Methoxypyrido[2,3-b]pyrazine](/img/structure/B567755.png)
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]--Cyclobuten](/img/structure/B567757.png)
